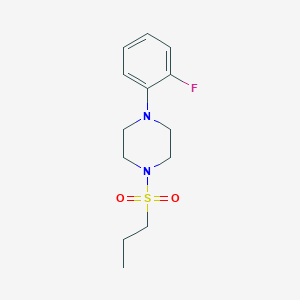
1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine
Overview
Description
1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine, also known as FPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPS is a piperazine derivative that exhibits potent inhibitory effects on several enzymes, making it a promising candidate for the development of novel therapeutic agents. In
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it is believed that 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine inhibits the activity of enzymes by binding to their active sites and preventing the substrate from binding. This results in a decrease in enzyme activity and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine have been studied extensively. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes such as acid-base balance, neurotransmission, and muscle contraction. Therefore, 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine has been proposed as a potential candidate for the development of novel therapeutic agents for diseases such as Alzheimer's disease, glaucoma, and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine is its potent inhibitory effects on several enzymes, making it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which may limit its use in clinical settings. Additionally, 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine may exhibit off-target effects, which may result in unintended physiological effects.
Future Directions
There are several future directions for the research on 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine. One of the potential directions is the development of novel therapeutic agents for diseases such as Alzheimer's disease, glaucoma, and cancer. Additionally, the potential off-target effects of 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine should be further explored to determine its safety and efficacy in clinical settings. Furthermore, the development of novel synthesis methods for 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine may lead to the production of more potent and selective inhibitors of enzymes.
Scientific Research Applications
1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and their dysregulation has been linked to several diseases such as Alzheimer's disease, glaucoma, and cancer. Therefore, 1-(2-fluorophenyl)-4-(propylsulfonyl)piperazine has been proposed as a potential candidate for the development of novel therapeutic agents for these diseases.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-2-11-19(17,18)16-9-7-15(8-10-16)13-6-4-3-5-12(13)14/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJDFUIVZNQXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(propylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



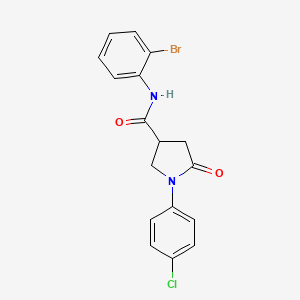
![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4087772.png)
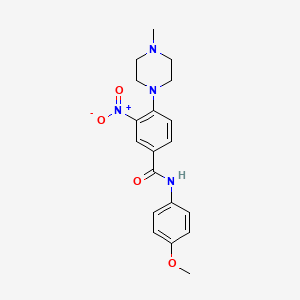
![2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4087781.png)
![1-(2-fluorophenyl)-4-{2-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4087791.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)
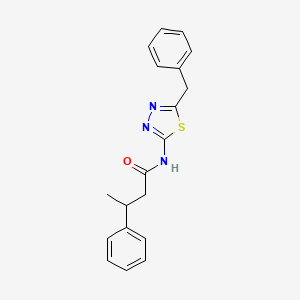
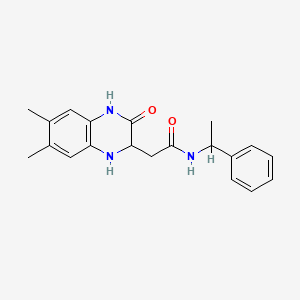
![2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087827.png)
![1-(4-ethylphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087833.png)
![N-allyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087837.png)
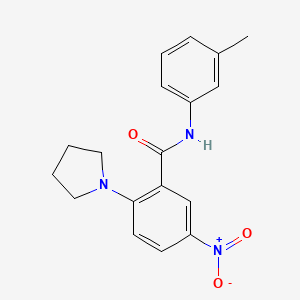
![5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087849.png)